

# Technical Guide to the Certificate of Analysis for Phenoxyethanol-d2

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## Compound of Interest

Compound Name: *Phenoxyethanol-d2*

Cat. No.: *B1429334*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis for **Phenoxyethanol-d2**. It is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the quality control parameters of this isotopically labeled compound.

## Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of **Phenoxyethanol-d2**.

Parameter	Specification	Result	Method
Chemical Identity	Conforms to structure	Conforms	$^1\text{H}$ NMR, $^{13}\text{C}$ NMR, MS
Appearance	Colorless to pale yellow liquid	Colorless liquid	Visual Inspection
Chemical Purity (GC)	$\geq 99.0\%$	99.8%	Gas Chromatography (GC)
Isotopic Purity ( $^1\text{H}$ NMR)	$\geq 98.0$ atom % D	98.5 atom % D	Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)
Deuterium Incorporation (MS)	Consistent with d2 labeling	Conforms	Mass Spectrometry (MS)
Refractive Index @ 20°C	1.536 - 1.540	1.538	Refractometry
Specific Gravity @ 20°C	1.105 - 1.110	1.108	Densitometry
Water Content (Karl Fischer)	$\leq 0.1\%$	0.05%	Karl Fischer Titration
Residual Solvents	Meets USP <467> limits	Conforms	Headspace GC-MS

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

Objective: To confirm the chemical structure of **Phenoxyethanol-d2** and to determine the isotopic purity by quantifying the extent of deuterium incorporation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: A 10-20 mg sample of **Phenoxyethanol-d2** is accurately weighed and dissolved in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The solution is transferred to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Protocol:

- Pulse Program: Standard single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Number of Scans: 16
- Relaxation Delay: 5 seconds
- Data Processing: The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected.

#### $^{13}\text{C}$ NMR Protocol:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Reference:  $\text{CDCl}_3$  at 77.16 ppm.
- Number of Scans: 1024
- Relaxation Delay: 2 seconds
- Data Processing: The spectrum is processed with a line broadening of 1 Hz.

Isotopic Purity Calculation (from  $^1\text{H}$  NMR): The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated position with the integral of a non-deuterated proton signal in the molecule. For **Phenoxyethanol-d2** ( $\text{C}_6\text{H}_5\text{OCH}_2\text{CD}_2\text{OH}$ ), the integral of the residual -CHD- proton signal (around 3.9 ppm) is compared to the integral of the -OCH<sub>2</sub>- protons (around 4.1 ppm).

Isotopic Purity (%) =  $[1 - (\text{Integral of residual -CHD-} / \text{Integral of -OCH}_2\text{-})] \times 100$

## Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of **Phenoxyethanol-d2** by separating it from any volatile impurities.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

GC Conditions:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- Injection Volume: 1 µL
- Split Ratio: 50:1

Sample Preparation: A solution of **Phenoxyethanol-d2** is prepared in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

## Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight and fragmentation pattern of **Phenoxyethanol-d2**, verifying the presence of two deuterium atoms.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions: Same as described in section 2.2.

MS Conditions:

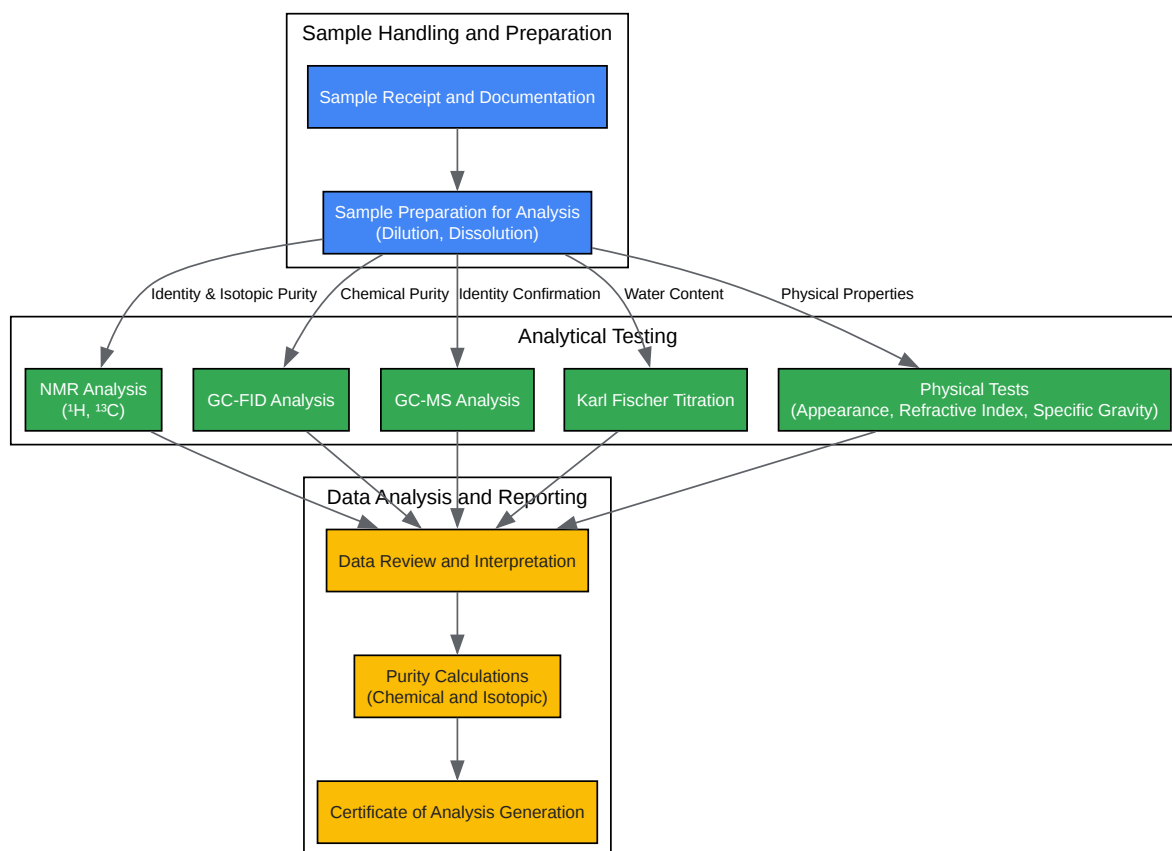
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-300
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C

Data Analysis: The mass spectrum is analyzed for the molecular ion peak ( $M^+$ ) and characteristic fragment ions. For **Phenoxyethanol-d2**, the expected molecular ion is at m/z 140. Key fragment ions will show a +2 Da shift compared to the non-deuterated standard, confirming the d2 labeling.

## Visualizations

### Analytical Workflow

The following diagram illustrates the general workflow for the analysis of a batch of **Phenoxyethanol-d2**.

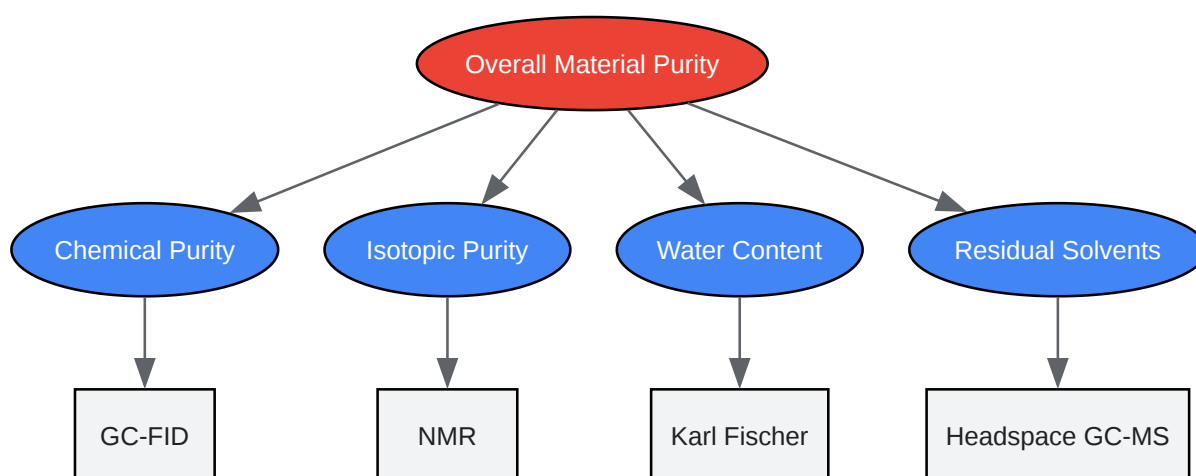


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Caption: Analytical workflow for **Phenoxyethanol-d2**.

## Logical Relationship of Purity Assessment

This diagram shows the relationship between different analytical techniques used to determine the overall purity of the material.



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Caption: Purity assessment of **Phenoxyethanol-d2**.

- To cite this document: BenchChem. [Technical Guide to the Certificate of Analysis for Phenoxyethanol-d2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1429334#phenoxyethanol-d2-certificate-of-analysis\]](https://www.benchchem.com/product/b1429334#phenoxyethanol-d2-certificate-of-analysis)

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